Introduction: The Significance of the Chroman Scaffold
Introduction: The Significance of the Chroman Scaffold
An In-depth Technical Guide to (S)-7-Fluorochroman-4-amine Hydrochloride: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of (S)-7-Fluorochroman-4-amine hydrochloride, a chiral molecule of significant interest in medicinal chemistry. We will delve into its physicochemical properties, explore a detailed, field-proven synthetic methodology, and discuss its potential applications in drug discovery, grounded in the established biological activities of the chroman-4-amine scaffold.
The chroman-4-one scaffold is recognized as a "privileged structure" in the field of drug discovery.[1] These frameworks are key components in a multitude of biologically active compounds, making them attractive starting points for the design of novel therapeutics.[1] Chroman-4-amine derivatives, in particular, have garnered attention for their potential to modulate biological targets implicated in a range of pathologies.
(S)-7-Fluorochroman-4-amine hydrochloride represents a specific, enantiomerically pure derivative within this class. The introduction of a fluorine atom at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. The stereochemistry at the 4-position is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities and safety profiles.
While extensive public data on the specific biological targets of (S)-7-Fluorochroman-4-amine is limited, the broader class of chroman derivatives has been investigated for a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[2]
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of (S)-7-Fluorochroman-4-amine hydrochloride is essential for its handling, formulation, and interpretation in experimental settings.
Table 1: Physicochemical Data and Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | N/A |
| CAS Number | 191608-21-6 (for the racemic hydrochloride)[3] | [3] |
| 1018978-91-0 (for the (S)-free amine)[4] | [4] | |
| Molecular Formula | C₉H₁₁ClFNO | [3] |
| Molecular Weight | 203.64 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [5] |
Note on CAS Numbers: It is important to note that the CAS number 191608-21-6 is often assigned to the racemic mixture of 7-Fluorochroman-4-amine hydrochloride.[3] The specific (S)-enantiomer as a free amine is identified by CAS number 1018978-91-0.[4] Researchers should verify the stereochemical purity of their sample through appropriate analytical techniques.
Asymmetric Synthesis of (S)-7-Fluorochroman-4-amine Hydrochloride
The synthesis of enantiomerically pure (S)-7-Fluorochroman-4-amine hydrochloride is a multi-step process that requires careful control of stereochemistry. The following protocol is a representative and logical pathway, constructed from established methodologies for the synthesis of chiral chromanols and subsequent amination.[6][7]
Synthetic Workflow Overview
The overall synthetic strategy involves the formation of the key intermediate, 7-Fluorochroman-4-one, followed by an asymmetric reduction to the corresponding (S)-alcohol. The chiral alcohol is then converted to the target amine, and finally, the hydrochloride salt is formed.
Caption: Synthetic workflow for (S)-7-Fluorochroman-4-amine HCl.
Experimental Protocol
Step 1: Synthesis of 7-Fluorochroman-4-one (B)
This step involves the intramolecular Friedel-Crafts acylation of a suitable precursor derived from 3-fluorophenol.
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Materials: 3-(3-Fluorophenoxy)propanoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
To a mechanically stirred solution of polyphosphoric acid at 80°C, slowly add 3-(3-fluorophenoxy)propanoic acid.
-
Heat the reaction mixture to 100°C and maintain for 2-3 hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture and pour it onto crushed ice with vigorous stirring.
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Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 7-Fluorochroman-4-one.
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Step 2: Asymmetric Synthesis of (S)-7-Fluorochroman-4-ol (C)
The enantioselective reduction of the prochiral ketone is the key stereochemistry-defining step. Asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a highly effective method.[6]
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Materials: 7-Fluorochroman-4-one, chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)]), formic acid/triethylamine azeotrope, dichloromethane (DCM).
-
Procedure:
-
In a reaction vessel, dissolve 7-Fluorochroman-4-one and the chiral Ru-catalyst (typically 0.1-1 mol%) in dichloromethane.
-
Add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) as the hydrogen source.
-
Stir the reaction mixture at 40°C for 18-24 hours. Monitor for completion by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to obtain (S)-7-Fluorochroman-4-ol. The enantiomeric excess should be determined by chiral HPLC.
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Step 3: Conversion to (S)-7-Fluorochroman-4-amine (F)
A common and reliable method for converting a chiral alcohol to the corresponding amine with inversion of stereochemistry (Walden inversion) proceeds through an azide intermediate.
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Materials: (S)-7-Fluorochroman-4-ol, methanesulfonyl chloride (MsCl), triethylamine (TEA), sodium azide (NaN₃), lithium aluminum hydride (LAH) or H₂/Pd-C, tetrahydrofuran (THF), dimethylformamide (DMF).
-
Procedure (Mesylation and Azide Displacement):
-
Dissolve (S)-7-Fluorochroman-4-ol in THF and cool to 0°C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until the alcohol is fully consumed.
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Work up the reaction and isolate the crude mesylate (D).
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Dissolve the crude mesylate in DMF and add sodium azide.
-
Heat the mixture to 80-90°C and stir for several hours until the mesylate is consumed. This displacement reaction proceeds with an inversion of stereochemistry to yield (R)-7-Fluorochroman-4-azide (E).
-
-
Procedure (Azide Reduction):
-
Dissolve the crude azide (E) in THF.
-
Carefully add this solution to a stirred suspension of lithium aluminum hydride in THF at 0°C.
-
Allow the reaction to warm to room temperature and stir until the azide is fully reduced.
-
Alternatively, the azide can be reduced by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Quench the reaction carefully and perform an aqueous workup to isolate the crude (S)-7-Fluorochroman-4-amine (F).
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Step 4: Formation of the Hydrochloride Salt (G)
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Materials: (S)-7-Fluorochroman-4-amine, HCl in diethyl ether or isopropanol.
-
Procedure:
-
Dissolve the purified (S)-7-Fluorochroman-4-amine in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-7-Fluorochroman-4-amine hydrochloride (G).
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Potential Applications and Biological Context
While specific bioactivity data for (S)-7-Fluorochroman-4-amine is not extensively reported in peer-reviewed literature, the chroman-4-amine scaffold is a recurring motif in compounds targeting the central nervous system and other therapeutic areas.
Sources
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Fluorochroman-4-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. appchemical.com [appchemical.com]
- 5. (R)-7-Fluorochroman-4-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
